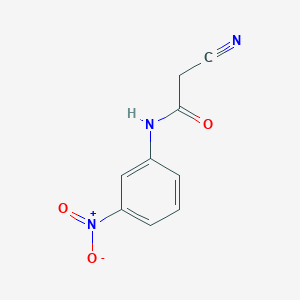

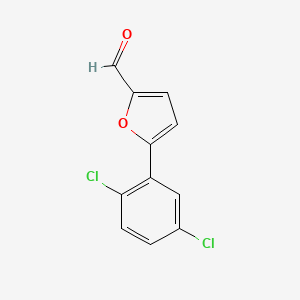

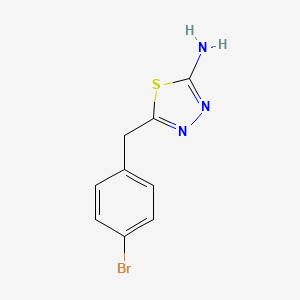

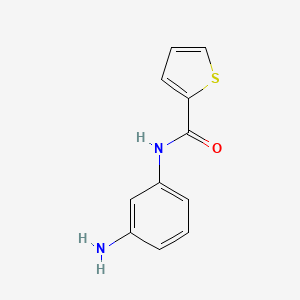

![molecular formula C10H12N4 B1269450 5-苯乙基-1H-[1,2,4]三唑-3-胺 CAS No. 76955-91-4](/img/structure/B1269450.png)

5-苯乙基-1H-[1,2,4]三唑-3-胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of triazole derivatives, including compounds similar to 5-Phenethyl-1H-[1,2,4]triazol-3-ylamine, often involves the use of azides or diazonium salts in cycloaddition reactions or substitution processes. For instance, novel triazole derivatives have been synthesized using a facile pathway starting from diazonium salts or azides, followed by cycloaddition or coupling reactions. These methods provide moderate to good yields and can be characterized by spectroscopic techniques such as NMR and IR, confirming the presence of the triazole core and substituted groups (Al‐Azmi & Mahmoud, 2020).

Molecular Structure Analysis

The molecular structure of triazole derivatives is characterized by X-ray crystallography, revealing details about the ring system and substituent orientation. For example, the structure of a related triazole compound was confirmed to exhibit significant dihedral angles between the triazole ring and adjacent aromatic rings, indicating a planar triazole core with potential for varied substitution patterns (Xu et al., 2006).

Chemical Reactions and Properties

Triazole compounds can undergo various chemical reactions, including cycloadditions, substitutions, and reductions. For example, the conversion of 5-bromo triazole derivatives to azido derivatives and subsequent reactions to yield different functionalized triazoles illustrates the versatile reactivity of the triazole ring. These reactions can lead to the formation of new cyclic structures, demonstrating the triazole ring's role as a reactive intermediate in synthesizing complex molecules (Laus, Kahlenberg, & Schottenberger, 2016).

科学研究应用

合成和化学性质

研究人员一直在探索与5-苯乙基-1H-[1,2,4]三唑-3-胺相关的衍生物的合成和化学性质。在一项研究中,合成并表征了一系列烷基-2-((5-苯乙基-4-R-1,2,4-三唑-3-基)硫基)乙酰(丙烷,苯)咪唑酯。这些化合物是从相应的2-((5-苯乙基-4-R-1,2,4-三唑-3-基)硫基)乙酰(丙烷,苯)腈中衍生而来,使用氯仿和干氯化氢在绝对醇介质中进行合成。新化合物通过1H核磁共振波谱、元素分析和气液色谱进行分析,确认了它们的结构和独特性 (I. Tatyana et al., 2019)。

安全和危害

While specific safety and hazard information for 5-Phenethyl-1H-[1,2,4]triazol-3-ylamine is not available, general precautions should be taken while handling this compound. This includes avoiding breathing dust and contact with skin and eyes, and wearing protective clothing, gloves, safety glasses, and a dust respirator .

属性

IUPAC Name |

5-(2-phenylethyl)-1H-1,2,4-triazol-3-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N4/c11-10-12-9(13-14-10)7-6-8-4-2-1-3-5-8/h1-5H,6-7H2,(H3,11,12,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGNXNFZVKIYJKE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCC2=NC(=NN2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00360196 |

Source

|

| Record name | 5-Phenethyl-1H-[1,2,4]triazol-3-ylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00360196 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Phenethyl-1H-[1,2,4]triazol-3-ylamine | |

CAS RN |

76955-91-4 |

Source

|

| Record name | 5-Phenethyl-1H-[1,2,4]triazol-3-ylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00360196 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。